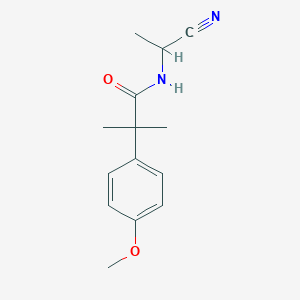![molecular formula C27H25N3O7S2 B2930940 N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 425411-82-1](/img/structure/B2930940.png)
N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They are crucial in medicinal chemistry due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
Indole and its derivatives are produced by a variety of techniques . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . Chemists have reported new sulfonamide-indole derivatives containing bis-indoles and tris-indoles .Molecular Structure Analysis
Indole derivatives share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis
Indole undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It is a solid crystalline compound, with a melting temperature around 52 °C, and boiling around 253 °C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research into compounds with similar bis-sulfonamide structures has shown utility in organic synthesis, particularly in catalyzing reactions. For example, rhodium-catalyzed oxidative C–H/C–H cross-coupling has been used to create bi(hetero)aryl 2-sulfonamide scaffolds, which are prevalent in drug discovery (Ran, Yang, You, & You, 2018). Such methodologies could potentially be applied to or inspired by the synthesis and functionalization of N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide for creating novel molecules with specific properties.
Enzyme Inhibition for Therapeutic Applications
Bis-sulfonamides have been investigated for their inhibitory action on enzymes like carbonic anhydrase, which plays a significant role in various physiological functions. Compounds like N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide could have similar applications due to their structural features. For instance, sulfonamide-linked compounds have shown inhibition of tumor-associated carbonic anhydrase isozymes, demonstrating potential as cancer therapeutics (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).
Material Science and Polymer Chemistry
Research in material science has explored sulfonated polyimides, synthesized from diamines with sulfonated side chains, for their application in proton exchange membranes (Chen, Yin, Tanaka, Kita, & Okamoto, 2006). Given the sulfonamide functionality of N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, similar approaches could be explored to synthesize novel materials with specific ionic or thermal properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future of indole derivatives in medicinal chemistry is promising. Researchers are continually developing new methods for synthesizing indole-sulfonamide derivatives, along with data on their reported activities . This ongoing research is expected to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Propriétés
IUPAC Name |
6-N,8-N-bis(4-ethoxyphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O7S2/c1-3-36-19-12-8-17(9-13-19)29-38(32,33)23-16-24(26-25-21(23)6-5-7-22(25)27(31)28-26)39(34,35)30-18-10-14-20(15-11-18)37-4-2/h5-16,29-30H,3-4H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCJKQYBPJSPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

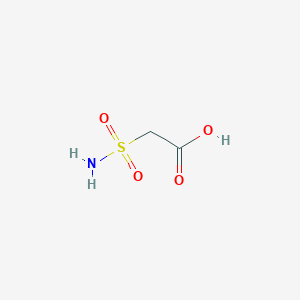
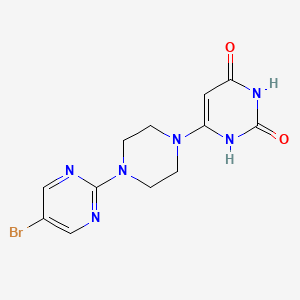

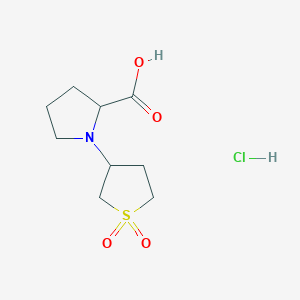
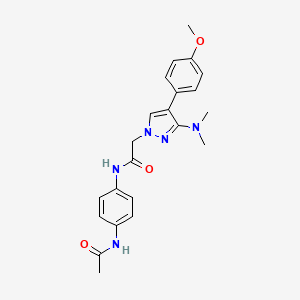
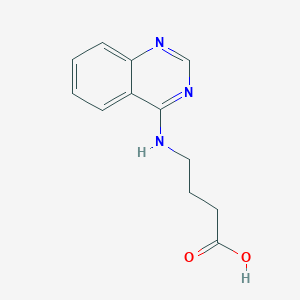
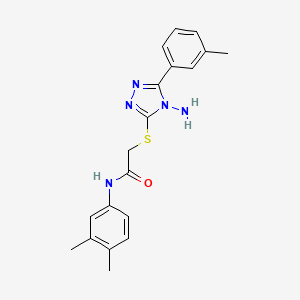
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)
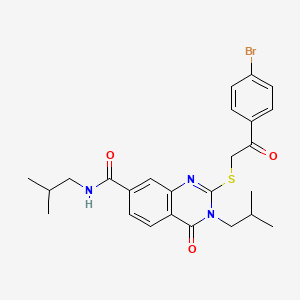
![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)
